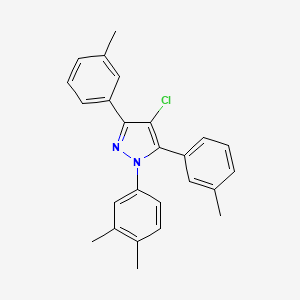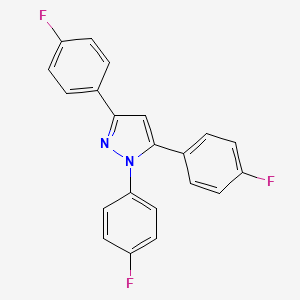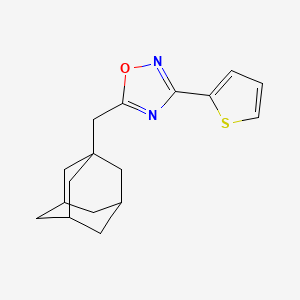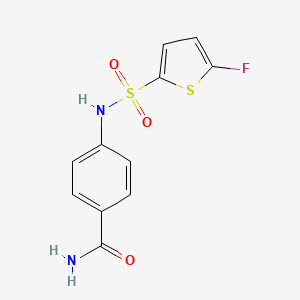
Azepan-1-yl(4-chlorophenyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azepanyl(4-chlorophenyl)methanethione is an organic compound with the molecular formula C13H16ClNS It is characterized by the presence of an azepane ring attached to a 4-chlorophenyl group and a methanethione moiety
Preparation Methods
The synthesis of 1-azepanyl(4-chlorophenyl)methanethione typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the 4-Chlorophenyl Group:
Introduction of the Methanethione Group: The final step involves the addition of the methanethione group to the compound, which can be achieved through thiolation reactions.
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Azepanyl(4-chlorophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the methanethione group to a methyl group, altering the compound’s properties.
Substitution: The 4-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azepanyl(4-chlorophenyl)methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-azepanyl(4-chlorophenyl)methanethione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Azepanyl(4-chlorophenyl)methanethione can be compared with similar compounds such as:
1-Azepanyl(4-methoxyphenyl)methanethione: This compound has a methoxy group instead of a chlorine atom, which may alter its chemical and biological properties.
1-Azepanyl(4-methylphenyl)methanethione: The presence of a methyl group instead of a chlorine atom can affect the compound’s reactivity and applications.
The uniqueness of 1-azepanyl(4-chlorophenyl)methanethione lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H16ClNS |
|---|---|
Molecular Weight |
253.79 g/mol |
IUPAC Name |
azepan-1-yl-(4-chlorophenyl)methanethione |
InChI |
InChI=1S/C13H16ClNS/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
InChI Key |
DEVPEOPUYDLOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-6-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925723.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-methylacetamide](/img/structure/B10925738.png)
![Isochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10925741.png)
![N-(2,3-dimethylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10925747.png)

![[4-(phenylsulfonyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10925762.png)
![1-(difluoromethyl)-N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10925773.png)
![6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925775.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10925777.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B10925778.png)


![4-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B10925797.png)
